molecular formula C19H22N2O B1325610 4-(4-methylpiperazinomethyl)benzophenone CAS No. 898783-42-1

4-(4-methylpiperazinomethyl)benzophenone

Cat. No.: B1325610
CAS No.: 898783-42-1
M. Wt: 294.4 g/mol
InChI Key: YRSRJTSAWRCXIO-UHFFFAOYSA-N
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Description

4-(4-methylpiperazinomethyl)benzophenone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group, connected to a phenylmethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazinomethyl)benzophenone typically involves the reaction of 4-methylpiperazine with benzyl chloride, followed by the reaction with benzoyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazinomethyl)benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-methylpiperazinomethyl)benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anti-nociceptive effects.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(o-tolyl)methanone: Similar structure but with an additional methyl group on the phenyl ring.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a phenyl ring.

Uniqueness

4-(4-methylpiperazinomethyl)benzophenone is unique due to its specific substitution pattern and the presence of both piperazine and phenylmethanone moieties. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSRJTSAWRCXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642953
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-42-1
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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